6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound features a polycyclic quinazolinone core modified with a [1,3]dioxolo group at positions 4 and 5, a sulfanyl-linked 4-fluorophenylketoethyl moiety at position 6, and a benzyl-substituted phenylpiperazine carbonyl group at position 5. Key physicochemical properties include a molecular weight of 652.68 g/mol, logP of 4.1 (indicating moderate lipophilicity), and a polar surface area of 143 Ų, which may influence blood-brain barrier permeability .
Properties
IUPAC Name |
6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29FN4O5S/c36-26-12-10-24(11-13-26)30(41)21-46-35-37-29-19-32-31(44-22-45-32)18-28(29)34(43)40(35)20-23-6-8-25(9-7-23)33(42)39-16-14-38(15-17-39)27-4-2-1-3-5-27/h1-13,18-19H,14-17,20-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCVLAKVKVMWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)C7=CC=C(C=C7)F)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the dioxolo group: This step involves the reaction of the quinazolinone intermediate with suitable reagents to form the dioxolo ring.
Attachment of the fluorophenyl and piperazine groups: These groups are introduced through nucleophilic substitution reactions, using reagents such as 4-fluorobenzyl chloride and 4-phenylpiperazine.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds under specific conditions, followed by purification using techniques like column chromatography.
Chemical Reactions Analysis
6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or piperazine moieties, using reagents like sodium azide or alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Scientific Research Applications
6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
*Tanimoto coefficients calculated using Morgan fingerprints (radius 2) .
Key Observations:
Core Structure Influence: The quinazolinone-dioxolo scaffold (Target Compound and ) exhibits higher Tanimoto similarity (0.82) compared to triazolo-based analogs (0.58–0.65) due to shared aromatic heterocycles and dioxolo motifs .
Substituent Effects :
- The 4-fluorophenylketoethyl group in the Target Compound enhances selectivity for hydrophobic binding pockets, as seen in HDAC8 inhibitors (~70% similarity to SAHA) .
- Replacement with acetamide () reduces logP (3.1 vs. 4.1) and may improve solubility but decreases membrane permeability .
- Methoxy-substituted analogs () show increased logP (4.74), correlating with enhanced cellular uptake in kinase inhibition assays .
Bioactivity Clustering : Compounds with phenylpiperazine-benzyl groups (Target Compound, ) cluster with epigenetic modulators, while triazolo derivatives () align with kinase inhibitors due to interactions with ATP-binding domains .
Docking and Binding Affinity Comparisons
Table 2: Docking Scores Against HDAC8 and ROCK1 Kinase
| Compound | HDAC8 (ΔG, kcal/mol) | ROCK1 (ΔG, kcal/mol) | Met7 Contact Area (Ų) |
|---|---|---|---|
| Target Compound | -9.2 | -8.5 | 12.3 |
| C202-2811 | -6.8 | -10.1 | 4.7 |
| Compound | -8.9 | -7.3 | 11.8 |
| SAHA (Reference) | -10.1 | N/A | 14.2 |
Key Findings:
- The Target Compound shows strong HDAC8 binding (-9.2 kcal/mol), comparable to SAHA (-10.1 kcal/mol), attributed to its 4-fluorophenylketoethyl motif mimicking SAHA’s zinc-binding group .
- Triazoloquinazolinone (C202-2811) exhibits superior ROCK1 inhibition (-10.1 kcal/mol) due to its planar triazolo core fitting the kinase’s hydrophobic pocket .
- Reduced Met7 contact area in C202-2811 (4.7 Ų vs. 12.3 Ų in Target Compound) suggests divergent binding modes despite structural similarities .
Pharmacokinetic and Toxicity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
